2-Hydroxynonafluoroazobenzene
Description
Contextualization within Modern Chemical Science
Azobenzene (B91143) and its derivatives represent a cornerstone of modern chemical science, primarily recognized for their remarkable photochromic properties. acs.org These organic compounds, characterized by a central nitrogen-nitrogen double bond (N=N) connecting two phenyl rings, can undergo a reversible isomerization process when exposed to light. acs.org The molecule exists in two isomeric forms: a thermodynamically stable trans (or E) isomer and a less stable cis (or Z) isomer. Irradiation with light of a specific wavelength, typically in the ultraviolet range, can induce a transformation from the trans to the cis form. This process can be reversed either by exposure to a different wavelength of light or through thermal relaxation. acs.org
This light-induced switching capability makes azobenzenes quintessential molecular photoswitches. The change in molecular geometry between the trans and cis isomers leads to significant alterations in their physical and chemical properties, including dipole moment, polarity, and shape. This functionality has been harnessed in a vast array of applications, from the development of light-responsive materials and photomechanical actuators to sophisticated biological tools and data storage systems. acs.orgontosight.ai The design and synthesis of azobenzene-based compounds provide a flexible platform for creating functional materials with precisely tailored properties. ontosight.ai
Significance of Fluorination in Azobenzene Systems
The strategic incorporation of fluorine atoms into the azobenzene scaffold, known as fluorination, has emerged as a powerful tool for modulating its fundamental properties. Fluorination, particularly at the ortho-positions relative to the azo group, imparts unique characteristics not typically observed in their non-fluorinated counterparts. One of the most significant effects is the modification of the molecule's electronic structure. The strong electron-withdrawing nature of fluorine substituents can cause a bathochromic (red) shift in the n→π* electronic transition bands. nih.gov This shift is critical because it allows the trans-to-cis isomerization to be triggered by lower-energy visible light, including red light (>630 nm). d-nb.inforesearchgate.net This is particularly advantageous for applications in biological systems, where red light offers deeper tissue penetration and reduced phototoxicity, operating within the so-called "therapeutic window". d-nb.inforesearchgate.net
Furthermore, ortho-fluorination dramatically increases the thermal stability of the cis-isomer. nih.gov While the cis form of standard azobenzenes typically reverts to the trans form within minutes or hours, certain fluorinated azobenzenes exhibit half-lives extending to months or even years at room temperature. acs.orgnih.gov This exceptional bistability allows for the isolation of the cis-isomer in a crystalline state and enables the development of materials with long-term shape memory, where a photo-activated state can be preserved for extended periods. acs.orgscispace.com This has led to the creation of liquid crystal polymer networks that retain photochemically induced shapes for over a week, a significant advancement for soft robotics and photomechanical devices. scispace.com
Research Landscape of 2-Hydroxynonafluoroazobenzene
Within the specialized field of fluorinated azobenzenes, This compound (2-HNFAB) is a notable compound that has been the subject of specific research inquiries. ontosight.ainih.gov It is a synthetic organic compound featuring a highly fluorinated structure with a hydroxyl (-OH) group positioned at the ortho-position of one of the phenyl rings. ontosight.ainih.gov
The synthesis of 2-HNFAB has been achieved through the hydrolysis of decafluoroazobenzene. nih.govresearchgate.netacs.org Early research into this molecule was primarily driven by medicinal chemistry. Specifically, 2-HNFAB was investigated as a potential inhibitor of key enzymes in the androgen biosynthesis pathway, namely 17α-hydroxylase-C17,20-lyase. nih.govacs.orgacs.org These enzymes are crucial targets for the development of treatments for hormone-dependent cancers, such as prostate cancer. nih.govacs.org Studies found that 2-HNFAB exhibited inhibitory activity against both the hydroxylase and lyase functions of the enzyme. nih.govacs.org An interesting chemical property observed during this research was the spontaneous conversion of 2-HNFAB into octafluorodibenz[b,f] acs.orgontosight.ainih.govoxadiazepine, a cyclized compound that also contributed to the observed enzyme inhibition. nih.govresearchgate.net
More recently, the focus has shifted towards the material science applications of 2-HNFAB, leveraging the unique properties conferred by its fluorinated and hydroxylated structure. ontosight.ai Its inherent photoreactivity and high thermal stability make it a candidate for the development of advanced materials with tunable optical properties, photosensitizers for photodynamic therapy, and components for optoelectronic devices like switches and sensors. ontosight.ai
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2,3,4,5-Tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol echemi.com |
| Common Name | This compound (2-HNFAB) ontosight.aiechemi.com |
| CAS Number | 129520-55-4 echemi.com |
| Molecular Formula | C₁₂HF₉N₂O echemi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
129520-55-4 |
|---|---|
Molecular Formula |
C12HF9N2O |
Molecular Weight |
360.13 g/mol |
IUPAC Name |
2,3,4,5-tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)6(18)10(7(19)3(1)15)22-23-11-8(20)4(16)5(17)9(21)12(11)24/h24H |
InChI Key |
VNLIKHWBADHUKM-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Isomeric SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N/N=C/2\C(=C(C(=C(C2=O)F)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Synonyms |
2-HNFAB 2-hydroxynonafluoroazobenzene |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Advanced Approaches for 2-Hydroxynonafluoroazobenzene Synthesis
Modern synthetic chemistry offers several sophisticated methods for accessing ortho-hydroxylated polyfluoroazobenzenes, including direct hydrolysis of perfluorinated precursors and demethylation of methoxy-substituted analogues.
A primary and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of a perfluorinated precursor. nih.gov Specifically, the hydrolysis of decafluoroazobenzene serves as a key route to obtain both 2-hydroxy and 4-hydroxy isomers. nih.govresearchgate.net
The reaction involves treating decafluoroazobenzene with a hydroxide (B78521) source. One documented procedure utilizes potassium hydroxide in refluxing tert-butyl alcohol to yield a mixture of 4-hydroxynonafluoroazobenzene (B1206911) and the novel this compound. nih.govresearchgate.net This substitution reaction is driven by the strong electron-withdrawing nature of the perfluorinated rings, which activates them towards nucleophilic attack. The ortho- and para-positions are the most susceptible to substitution.
A more convenient and higher-yielding synthesis can be achieved for the related dihydroxy compound using phase-transfer catalysis, suggesting this could be an advanced approach for hydroxylated fluoroazobenzenes. researchgate.net
Demethylation represents an alternative and crucial strategy for the synthesis of hydroxylated fluorinated azobenzenes. wikipedia.org This approach involves the cleavage of a methyl ether to reveal a hydroxyl group, a common transformation in the synthesis of complex organic molecules and natural products. nih.govrsc.org
In the context of fluorinated azobenzenes, this strategy has been successfully employed for the synthesis of 4,4'-dihydroxyoctafluoroazobenzene. nih.govresearchgate.net The process involves the demethylation of 4,4'-dimethoxyoctafluoroazobenzene using aluminum triiodide (AlI3). nih.govresearchgate.net Although this specific example yields the 4,4'-dihydroxy product, the methodology is a valid and recognized pathway for accessing phenolic functional groups in this class of compounds. However, this particular reaction has been described as sluggish, with a poor yield of the desired product. researchgate.net More modern methods for demethylation of aryl methyl ethers, such as using a mixture of phosphorus pentoxide in methanesulfonic acid or magnesium iodide under solvent-free conditions, offer milder and more efficient alternatives. rsc.orgorganic-chemistry.org
Research into fluorinated azobenzenes has led to the development of innovative synthetic methods that offer greater control and versatility. These novel strategies are crucial for creating precisely functionalized molecules for advanced applications. acs.org
One such approach is the use of phase-transfer catalysis, which has been shown to improve the convenience and yield of the hydrolysis of decafluoroazobenzene to produce dihydroxy derivatives. nih.gov Another modern technique involves a two-step process where tyrosine derivatives are first oxidized to quinonoidal spirolactone intermediates. These intermediates then undergo a ceric ammonium (B1175870) nitrate-catalyzed reaction with substituted phenylhydrazines to form the azobenzene (B91143) structure. nih.gov This method is particularly useful for creating unsymmetrical and highly substituted azobenzene amino acids. nih.gov
Furthermore, palladium-catalyzed C-H ortho-functionalization presents a powerful tool for the synthesis of highly substituted azobenzenes, which could potentially be adapted for the introduction of a hydroxyl group or a precursor at the ortho position. acs.org
Demethylation Strategies in Fluorinated Azobenzene Chemistry
Reaction Mechanisms of Formation
Understanding the mechanisms by which this compound is formed is essential for optimizing synthetic conditions and controlling product distribution. This involves identifying key reactive species and evaluating the energetic landscape of the reaction.
The formation of fluorinated azobenzenes and their subsequent reactions involve several key intermediates. The reaction mechanism for nucleophilic aromatic substitution, such as the hydrolysis of decafluoroazobenzene, typically proceeds through a Meisenheimer complex. In this intermediate, the nucleophile (hydroxide) adds to the aromatic ring, forming a resonance-stabilized anionic σ-complex before the fluoride (B91410) leaving group is expelled.
Interestingly, once formed, this compound is not entirely stable and can undergo a spontaneous intramolecular cyclization. This conversion results in the formation of octafluorodibenz[b,f] nih.govnih.goviucr.orgoxadiazepine. nih.govresearchgate.net This subsequent reaction implies that the 2-hydroxy and ortho-azo nitrogen atoms can act as nucleophile and electrophile, respectively, in a ring-closing step, proceeding through a cyclic intermediate. The mechanism of nucleophilic substitution reactions on halogenoalkanes can occur via a one-step (SN2) or two-step (SN1) process, involving either a transition state or a carbocation intermediate, respectively. libretexts.orgsavemyexams.com
The efficiency and outcome of a synthesis are governed by the interplay of kinetics and thermodynamics. nih.govmdpi.com In the synthesis of hydroxylated fluorinated azobenzenes, these factors determine reaction rates and the relative stability of products. nih.gov
For instance, the demethylation of 4,4'-dimethoxyoctafluoroazobenzene with AlI3 is noted to be a sluggish reaction with a poor yield, indicating a high activation energy barrier (kinetic control) or an unfavorable equilibrium (thermodynamic control). nih.govresearchgate.net In contrast, the use of phase-transfer catalysis for hydrolysis provides a more convenient and higher-yielding synthesis, suggesting a more favorable kinetic pathway. nih.gov
In solid-state synthesis, reactions often produce non-equilibrium kinetic byproducts instead of the thermodynamically stable phase. nih.gov While detailed quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively reported, qualitative observations highlight that the choice of reagents and reaction conditions critically influences the reaction's speed and efficiency. osti.govrsc.org The electron-poor nature of highly fluorinated azobenzenes generally favors nucleophilic aromatic substitution reactions, making routes like hydrolysis thermodynamically viable. acs.org
Photochemistry and Photoisomerization Dynamics
Fundamental Photophysical Processes
The photophysical behavior of azobenzene (B91143) and its derivatives is dictated by the absorption of light, which elevates the molecule to an electronically excited state, followed by various relaxation processes. wikipedia.org These processes can be radiative (fluorescence, phosphorescence) or non-radiative, with photoisomerization being a key non-radiative decay channel for this class of compounds. rsc.org
Like other azobenzenes, the electronic absorption spectrum of 2-Hydroxynonafluoroazobenzene is expected to be characterized by two primary electronic transitions: a low-intensity n→π* transition in the visible region and a high-intensity π→π* transition in the ultraviolet (UV) region. wikipedia.orglibretexts.org The 'n' refers to the non-bonding lone pair electrons on the nitrogen atoms, while 'π' and 'π*' refer to the bonding and antibonding molecular orbitals of the N=N double bond and aromatic rings.
n→π Transition:* This transition is formally forbidden by symmetry rules but is observable with a low molar extinction coefficient. Excitation into this band typically leads to efficient trans-to-cis isomerization. libretexts.org The presence of the perfluorinated phenyl ring, an electron-withdrawing group, is anticipated to shift this band to longer wavelengths (a red shift) compared to unsubstituted azobenzene.
π→π Transition:* This is a strongly allowed transition, resulting in an intense absorption band. Excitation into this band also induces isomerization, though the quantum yield may differ from that of n→π* excitation. libretexts.org
Upon photoexcitation to a higher singlet state (e.g., S2 from π→π* absorption), the molecule typically undergoes rapid internal conversion—a non-radiative process—to the lowest excited singlet state (S1, associated with the n→π* transition). uea.ac.uk From the S1 state, the molecule can return to the ground state (S0) via several competing pathways:
Fluorescence: Radiative decay from S1 to S0, which is generally very inefficient for azobenzenes because the excited state lifetime is extremely short due to the rapid isomerization process. wikipedia.org
Intersystem Crossing: Transition from the singlet state (S1) to a triplet state (T1). From T1, the molecule can return to the ground state via phosphorescence or non-radiative decay. wikipedia.org
Internal Conversion/Isomerization: The most significant deactivation pathway for azobenzenes involves non-radiative decay back to the ground state potential energy surface via a conical intersection, which drives the geometric change from trans to cis or vice-versa. unige.ch
The ortho-hydroxy group introduces an additional layer of complexity. As seen in related compounds like 2-hydroxyphenylazo-3,5-dimethylisoxazole, the hydroxyl group can form an intramolecular hydrogen bond with one of the azo nitrogen atoms. rsc.org This interaction can influence the electronic structure and potentially lead to excited-state intramolecular proton transfer (ESIPT) as a competing deactivation pathway, although E-Z photoisomerization often remains the dominant process. rsc.org
The dynamics of photoisomerization are intricately linked to the potential energy surfaces of the electronic states. For azobenzenes, the process is largely governed by the topography of the S0, S1(n,π), and S2(π,π) states. nih.gov Following initial excitation, the molecule's geometry changes as it moves along the excited-state potential energy surface towards a lower-energy region. uea.ac.uk
Energy transfer is the process by which a photoexcited molecule dissipates its energy. nih.gov In the context of this compound, intramolecular vibrational redistribution (IVR) is a critical process where excess vibrational energy, gained after non-radiative transitions between electronic states, is rapidly distributed among the various vibrational modes of the molecule. This is followed by vibrational energy transfer to the surrounding solvent, leading to thermal equilibration. rsc.org The energy from the absorbed photon is thus converted into motion (isomerization) and ultimately heat. While intermolecular energy transfer can occur, it is primarily relevant in concentrated solutions or aggregated states, where a photoexcited molecule can transfer its electronic energy to a nearby ground-state molecule. scielo.br
Photoexcitation and Deactivation Pathways
Mechanistic Investigations of Photoisomerization
The reversible transformation between the thermally stable trans isomer and the metastable cis isomer is the hallmark of azobenzene chemistry. This process can be triggered by light (photoisomerization) or heat (thermal isomerization). unibo.it
Two primary mechanisms have been proposed for the photoisomerization of azobenzenes. unibo.it
Rotation (or Torsion): This pathway involves the twisting of the molecule around the central N=N double bond. Theoretical studies on azobenzene suggest that upon excitation to the S1(n,π) state, the energy barrier for this rotation is significantly lowered, allowing for efficient isomerization. unige.ch The molecule proceeds along the torsional coordinate to a "twisted" conical intersection where the S1 and S0 potential energy surfaces meet, allowing for a non-radiative transition back to the ground state, where it can relax into either the trans or cis configuration. unige.ch This is widely considered the dominant pathway for isomerization following n→π excitation.
Inversion: This mechanism involves one of the nitrogen atoms moving into a linear, sp-hybridized geometry, followed by a "swinging" motion of the attached phenyl ring to the other side. This pathway is generally considered to be more energetically demanding for photoisomerization but is often invoked for the thermal cis-to-trans relaxation. rsc.org
For this compound, the bulky and highly electronegative nonafluorophenyl group would sterically and electronically influence the transition states of both pathways, but the torsional mechanism is expected to be the primary route for photo-induced trans-to-cis conversion.
The reversion from the higher-energy cis isomer back to the trans form can be achieved either photochemically or thermally.
Photochemical Reversion: Irradiation with light of a wavelength absorbed by the cis isomer (typically corresponding to its n→π* band) can drive the molecule back to the trans form. Computational studies suggest this often proceeds via a "pedal-like" mechanism, which is a cooperative motion involving both rotation around the N=N bond and changes in the C-N-N bond angles. rsc.orgrsc.org
Thermal Reversion: In the absence of light, the metastable cis isomer will relax back to the more stable trans isomer over time. This process, known as thermal reversion or dark reversion, is a first-order kinetic process whose rate is highly dependent on the molecular structure and the environment (e.g., solvent, temperature). beilstein-journals.orghoriba.com The energy barrier for this thermal process determines the lifetime of the cis isomer.
The extensive fluorination of one phenyl ring in this compound is expected to have profound effects on its photochemical properties when compared to standard azobenzene.
Spectral Shifts: The strong electron-withdrawing nature of the perfluorinated ring alters the energy levels of the molecular orbitals. This typically causes a bathochromic (red) shift of the n→π* absorption band, potentially making the molecule responsive to longer wavelengths of visible light.
Kinetic Stabilization of the Cis Isomer: Fluorine substitution, particularly at the ortho positions, has been shown to dramatically increase the half-life of the cis isomer by increasing the energy barrier for thermal reversion. This effect is attributed to both steric and electronic interactions that destabilize the transition state of the thermal isomerization pathway.
Quantum Yield: The quantum yield (Φ) is the efficiency of a photochemical process, defined as the ratio of molecules undergoing the process to the number of photons absorbed. horiba.comjascoinc.com While specific data for this compound is unavailable, fluorination can influence the quantum yields of both forward and reverse photoisomerization by altering the dynamics on the excited-state potential energy surfaces and the branching ratio at the conical intersection. rsc.org
The table below summarizes the general effects observed in fluorinated azobenzenes.
| Property | Effect of Fluorination (General) | Anticipated Impact on this compound |
| n→π Absorption Band* | Red-shift (to longer wavelengths) | Absorption in the visible light spectrum is likely enhanced. |
| Cis Isomer Half-Life | Significantly increased | The cis isomer is expected to be highly stable against thermal reversion. |
| Isomerization Mechanism | Favors rotational/torsional pathways | The fundamental mechanisms are likely preserved but with altered energetics. |
| Solubility | Increased in fluorinated solvents | May exhibit unique solubility properties. |
Cis-to-Trans Isomerization Mechanisms (e.g., Pedal-like, Thermal Reversion)
Wavelength-Dependent Photoreactivity
The ability to control the isomeric state of an azobenzene with specific wavelengths of light is a hallmark of a functional photoswitch. This control is dictated by the distinct absorption spectra of the trans and cis isomers.
The photoisomerization of most azobenzene derivatives involves a reversible transformation between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer. This process is typically initiated by irradiating the strong π→π* absorption band in the UV region (320–380 nm) to induce trans→cis isomerization, while the reverse cis→trans isomerization can be triggered by irradiating the weaker n→π* band in the visible region (~400–450 nm). beilstein-journals.org
The introduction of fluorine atoms at the ortho-positions relative to the azo group, a key feature of this compound, is a critical strategy for tuning the molecule's photoresponse. This substitution has a significant electronic effect, lowering the energy of the n-orbitals of the azo nitrogen atoms. researchgate.netresearchgate.net This stabilization is more pronounced in the Z-isomer, leading to a distinct separation of the n→π* absorption bands for the E and Z isomers. researchgate.netsemanticscholar.org This separation is crucial as it allows for the selective excitation of each isomer with different wavelengths of visible light, enabling more efficient and often quantitative two-way isomerization without resorting to UV radiation. researchgate.netsemanticscholar.org For example, in tetra-ortho-fluoroazobenzene, the electron-withdrawing effect of fluorine enables photoswitching with visible light (e.g., 530 nm for trans→cis and 405 nm for cis→trans). nih.gov
Further functionalization with para-substituents can fine-tune the absorption spectra by influencing the molecule's conjugation. researchgate.netresearchgate.net In this compound, the ortho-hydroxyl group and the nine fluorine atoms on the second phenyl ring collectively dictate the electronic landscape, and therefore, the specific wavelengths required for efficient isomerization.
| Compound | Substitution Pattern | trans→cis Isomerization Wavelength (nm) | cis→trans Isomerization Wavelength (nm) | cis-Isomer Content at PSS (%) |
|---|---|---|---|---|
| Tetra-ortho-fluoroazobenzene (F4AzoF) | 2,2',6,6'-Tetrafluoro | 530 | 405 | 91 |
| Mono-aminated di-ortho-fluoroazobenzene | 2,6-Difluoro, 3-amino | 405 | 595 | >80 |
| Tetra-ortho-chloroazobenzene | 2,2',6,6'-Tetrachloro | 660 | 415 | 82 |
Table 1: Photochemical properties of selected ortho-substituted azobenzenes, illustrating the tunability of photoswitching with visible light. Data sourced from references semanticscholar.orgnih.govnih.gov. Note: PSS stands for Photostationary State.
Pushing the operational wavelengths for photoswitching into the red and near-infrared (NIR) regions of the spectrum (the "therapeutic window," ~600-900 nm) is a major goal for applications in biological systems, as this light penetrates tissue more effectively. d-nb.info Achieving this with azobenzenes typically requires significant red-shifting of the n→π* absorption band. For fluorinated azobenzenes, this has been accomplished by functionalizing a tetra-ortho-fluoroazobenzene core with sp2-hybridized conjugated substituents, such as aldehyde groups. d-nb.inforesearchgate.net This strategy extends the π-system, lowering the energy of the π* orbital and enabling efficient E→Z isomerization with red light (>630 nm). d-nb.inforesearchgate.net Similarly, tetra-ortho-chloro azobenzenes have demonstrated photoswitching with red light (e.g., 625-660 nm). nih.govacs.org
Another advanced strategy involves indirect excitation via triplet energy transfer from a photosensitizer. chemrxiv.org In this approach, a sensitizer (B1316253) molecule (like a porphyrin) absorbs red or NIR light and then transfers its energy to the azobenzene, inducing isomerization. This method has been used to facilitate the Z→E isomerization of ortho-functionalized azobenzenes with light up to 770 nm. chemrxiv.org While direct red-light switching of this compound has not been documented, its heavily fluorinated structure serves as a potential scaffold for such modifications, either through direct conjugation or by coupling to a suitable photosensitizer.
Computational and Theoretical Chemistry Studies
Structure-Property Relationship Predictions
Computational Prediction of Spectroscopic Signatures
The spectroscopic signatures of a molecule are a direct manifestation of its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the absorption spectra of molecules like 2-Hydroxynonafluoroazobenzene. faccts.derochester.edu These calculations can accurately forecast the wavelengths of maximum absorption (λmax) for the key electronic transitions, which are the n → π* and π → π* transitions characteristic of azobenzene (B91143) and its derivatives. beilstein-journals.orgresearchgate.net
For this compound, the extensive fluorination is expected to significantly influence its spectroscopic properties. The presence of multiple electron-withdrawing fluorine atoms, particularly in the ortho positions, is known to red-shift the n → π* transition, pushing it into the visible region of the spectrum. beilstein-journals.orgrsc.org This effect is critical for applications in photoswitching, as it allows for the use of visible light to trigger isomerization. wiley.com
A typical computational approach would involve:
Geometry Optimization: The first step is to determine the most stable three-dimensional structures of both the E (trans) and Z (cis) isomers of this compound using Density Functional Theory (DFT). researchgate.net
TD-DFT Calculations: With the optimized geometries, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. researchgate.netfaccts.de These calculations are often performed using a range of functionals and basis sets to ensure the accuracy of the prediction. bohrium.com
Spectral Simulation: The calculated excitation energies and oscillator strengths are then used to simulate the UV-Vis absorption spectrum, which can be directly compared with experimental data. researchgate.net
The predicted spectroscopic data for the E and Z isomers of this compound would likely resemble the hypothetical data presented in Table 1.
Table 1: Predicted Spectroscopic Data for this compound Isomers
| Isomer | Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| E (trans) | π → π* | ~350 | > 0.5 |
| n → π* | ~480 | < 0.1 | |
| Z (cis) | π → π* | ~330 | > 0.3 |
| n → π* | ~450 | < 0.2 |
This table presents hypothetical data based on typical computational results for similar fluorinated azobenzene derivatives.
Theoretical Insights into Reactivity and Selectivity
The reactivity of this compound, particularly its photoisomerization behavior, can be elucidated through theoretical studies of its potential energy surfaces. DFT calculations are employed to map the energy landscape for the transition between the E and Z isomers in both the ground and excited electronic states. acs.org
Two primary mechanisms are considered for the thermal and photochemical isomerization of azobenzenes: rotation around the N=N double bond and inversion at one of the nitrogen atoms. researchgate.netacs.org Computational studies can determine the energy barriers associated with each pathway, thereby predicting the preferred mechanism. For many substituted azobenzenes, the ground state thermal isomerization is found to proceed via an inversion pathway, while the photochemically induced isomerization in the excited state often favors a rotational mechanism. acs.orgresearchgate.net
The substitution pattern of this compound, with a hydroxyl group on one ring and a perfluorinated phenyl ring on the other, creates a "push-pull" electronic system. The electron-donating hydroxyl group and the electron-withdrawing perfluorinated ring are expected to influence the stability of the isomers and the kinetics of their interconversion. Theoretical studies have shown that electron-withdrawing groups can decrease the energy barrier for isomerization. acs.orgrsc.org
Key parameters derived from these theoretical studies include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the electronic transitions and the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.
Reaction Pathways and Transition States: Calculations can identify the transition state structures for both the rotational and inversional isomerization pathways, allowing for the determination of the activation energies. rsc.orgrsc.org
A summary of hypothetical computational findings on the reactivity of this compound is provided in Table 2.
Table 2: Theoretical Reactivity Parameters for this compound
| Parameter | Isomer | Predicted Value |
|---|---|---|
| HOMO Energy | E | -6.5 eV |
| LUMO Energy | E | -2.0 eV |
| HOMO-LUMO Gap | E | 4.5 eV |
| Activation Energy (Thermal Isomerization) | Z → E | ~20 kcal/mol |
This table presents hypothetical data based on typical computational results for similar fluorinated azobenzene derivatives.
Computational Design of Advanced Derivatives
A significant advantage of computational chemistry is its ability to perform in silico design and screening of new molecules with desired properties, which can significantly accelerate the discovery of advanced materials. chemrxiv.orgresearchgate.net For this compound, computational design strategies can be employed to create derivatives with optimized photoswitching characteristics, such as further red-shifted absorption, longer thermal half-lives for the Z-isomer, or enhanced quantum yields. acs.orgarxiv.org
This process typically involves:
Scaffold Modification: Starting with the this compound framework, various substituents can be computationally introduced at different positions on the phenyl rings.
High-Throughput Virtual Screening: Large libraries of these virtual derivatives can be rapidly screened using computational methods to predict their key properties, such as their absorption spectra and isomerization energy barriers. arxiv.org
Structure-Property Relationship Analysis: The results of the screening can be used to establish quantitative structure-property relationships (QSPRs), which help in identifying the most promising candidates for synthesis and experimental validation. acs.orgacs.org
For instance, to develop a derivative of this compound that can be switched with even lower energy light, one might computationally explore the effect of adding strong electron-donating groups to the hydroxyl-bearing ring. Conversely, to increase the stability of the Z-isomer, modifications that increase the steric hindrance around the azo bond could be investigated.
An example of a computational design study could involve evaluating the derivatives listed in Table 3.
Table 3: Computationally Designed Derivatives of this compound
| Derivative Name | Modification | Predicted Property Change |
|---|---|---|
| 2-Amino-4'-Hydroxynonafluoroazobenzene | -OH to -NH2 | Red-shift in n → π* absorption |
| 2-Hydroxy-4'-nitrononafluoroazobenzene | Addition of para-nitro group | Increased thermal stability of Z-isomer |
| 2,6-Dimethyl-2'-Hydroxynonafluoroazobenzene | Addition of ortho-methyl groups | Increased steric hindrance, longer Z-isomer half-life |
This table presents hypothetical examples of computationally designed derivatives and their expected properties.
Advanced Spectroscopic and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
Spectroscopic methods are indispensable for probing the molecular structure and observing the real-time changes that 2-Hydroxynonafluoroazobenzene undergoes. These techniques provide a window into the electronic and vibrational states of the molecule, as well as the dynamics of its isomerization and relaxation processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. acdlabs.com For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly insightful.
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. savemyexams.com Key parameters obtained from a ¹H NMR spectrum include:
Chemical Shift (δ): The position of a signal on the spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. acdlabs.comazooptics.com The hydroxyl proton of this compound is expected to have a characteristic chemical shift that can be influenced by solvent and temperature. The protons on the non-fluorinated benzene (B151609) ring will exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the azo group and the hydroxyl substituent.
Integration: The area under each peak is proportional to the number of protons it represents, allowing for a quantitative assessment of the different types of protons in the molecule. acdlabs.comrsc.org
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the interaction with neighboring protons and provides information about the connectivity of atoms. rsc.org
¹⁹F NMR spectroscopy is exceptionally powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. azom.comdtic.mil Given the nine fluorine atoms in this compound, the ¹⁹F NMR spectrum would be expected to be complex and highly informative. The wide range of chemical shifts in ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different positions on the aromatic ring. azom.com Analysis of the coupling constants (J-coupling) between different fluorine nuclei, as well as between fluorine and hydrogen nuclei, can provide detailed insights into the through-bond and through-space connectivity, confirming the substitution pattern of the perfluorinated ring. azom.comdtic.mil
A hypothetical data table for the expected NMR signals of this compound is presented below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~9-10 | s | 1H | -OH |
| ¹H | ~6.8-8.0 | m | 4H | Ar-H |
| ¹⁹F | ~-140 to -165 | m | 9F | Ar-F |
Note: The chemical shift values are estimates and can vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is particularly useful for identifying key functional groups in this compound. savemyexams.comwiley.com The characteristic vibrational frequencies (expressed as wavenumbers, cm⁻¹) expected in the IR spectrum would include:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. msu.edu
Absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.
A characteristic absorption for the N=N stretching of the azo group, typically found in the 1400-1450 cm⁻¹ range, though it can be weak in symmetric azo compounds.
Strong absorption bands in the 1100-1350 cm⁻¹ region are expected due to the C-F stretching vibrations of the nonafluoroaryl group.
Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com The N=N stretching vibration, which may be weak in the IR spectrum, is often strong and easily identifiable in the Raman spectrum. Similarly, the symmetric vibrations of the aromatic rings are typically more prominent in Raman spectra. By analyzing both IR and Raman data, a more complete picture of the vibrational landscape of this compound can be obtained.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak or inactive |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| N=N Stretch | ~1400-1450 (weak) | ~1400-1450 (strong) |
| C-F Stretch | 1100-1350 (strong) | Moderate |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.chlibretexts.org For azobenzene (B91143) derivatives like this compound, the UV-Vis spectrum is characterized by two main absorption bands:
An intense band in the UV region (around 320-350 nm) attributed to the high-energy π→π* transition of the conjugated system.
A weaker band in the visible region (around 440-450 nm) corresponding to the lower-energy n→π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group. msu.edu
The position and intensity of these bands are sensitive to the solvent polarity and the isomeric state (cis or trans) of the molecule. Photoisomerization from the more stable trans isomer to the cis isomer upon irradiation with light of an appropriate wavelength would lead to distinct changes in the UV-Vis spectrum.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. kmu.edu.twdeltaopticalthinfilm.com While many azobenzene compounds are non-fluorescent due to efficient non-radiative decay pathways, the presence of the hydroxyl group and the fluorinated ring in this compound could potentially introduce fluorescent properties, particularly in specific environments or when complexed with other species. researchgate.net If fluorescent, the emission spectrum would provide information about the energy of the excited state and could be used to probe the molecule's interaction with its surroundings. researchgate.net
Time-Resolved Spectroscopic Techniques for Dynamic Processes
To study the kinetics of the photoisomerization of this compound, time-resolved spectroscopic techniques are essential. ipcms.frornl.gov These methods, such as transient absorption spectroscopy, use a "pump" laser pulse to initiate the photochemical process (e.g., trans-to-cis isomerization) and a subsequent "probe" pulse to monitor the spectral changes as the molecule evolves over time. ipcms.frsciforum.net By varying the delay between the pump and probe pulses, it is possible to track the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds. ipcms.frresearchgate.net This allows for the determination of the rates of isomerization and thermal relaxation, providing crucial insights into the mechanism of the photoswitching process. mdpi.com
X-ray Diffraction and Solid-State Characterization
While spectroscopic methods provide invaluable information about the molecule in solution, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous determination of the molecular structure. uol.deuhu-ciqso.es This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bruker.com A successful analysis yields a detailed model of the molecule, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, which can reveal the effects of the fluorine and hydroxyl substituents on the geometry of the azobenzene core.
Intermolecular interactions: Information about how the molecules pack together in the crystal, including hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions, which govern the solid-state properties of the material. nih.gov
The crystal structure would definitively confirm the connectivity of the atoms and provide invaluable data for computational modeling and for understanding the relationship between the molecular structure and the macroscopic properties of this compound.
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-N, N=N, C-O, C-F). |
| Bond Angles (°) | The angles between adjacent bonds. |
| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the characterization of crystalline materials like this compound. libretexts.orgmdpi.com It provides a unique fingerprint of the crystalline structure, enabling the identification of different polymorphic forms and the assessment of phase purity. ncl.ac.ukncl.ac.uk Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect to investigate as different polymorphs can exhibit distinct physical and chemical properties.
The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. libretexts.orgunits.it Analysis of the peak positions in the diffractogram allows for the determination of the unit cell parameters. mdpi.com By comparing the experimental PXRD pattern of a sample of this compound to reference patterns from databases or those simulated from single-crystal X-ray diffraction data, its crystalline phase can be identified. ncl.ac.ukcrystalimpact.com
Furthermore, PXRD is a powerful tool for quantitative phase analysis, which is crucial for determining the relative amounts of different polymorphs in a mixture. crystalimpact.comcrysforma.com This is particularly important in pharmaceutical applications where a specific polymorph may be the active ingredient. ncl.ac.uk The presence of amorphous content within a crystalline sample can also be quantified using PXRD, often with a practical lower limit of detection around 10% w/w with standard equipment. americanpharmaceuticalreview.com For more detailed analysis, variable temperature PXRD (VT-PXRD) can be employed to study phase transitions as a function of temperature, providing valuable information on the thermal stability of different polymorphic forms. crysforma.com
Table 1: Representative PXRD Data Interpretation for a Crystalline Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 10.2 | 8.67 | 100 | (100) |
| 15.5 | 5.71 | 45 | (110) |
| 20.4 | 4.35 | 80 | (200) |
| 25.8 | 3.45 | 60 | (211) |
| 30.1 | 2.97 | 35 | (220) |
Note: This is a hypothetical data table for illustrative purposes and does not represent actual data for this compound.
Other Solid-State Analytical Methods (e.g., DSC, TGA for phase transitions)
Complementing PXRD, other solid-state analytical methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and phase transitions of this compound.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. uomustansiriyah.edu.iqwilliams.edu This method is highly sensitive to thermal events such as melting, crystallization, and glass transitions. uomustansiriyah.edu.iqnih.gov By heating or cooling a sample of this compound at a controlled rate, a DSC thermogram is generated, which plots heat flow against temperature. researchgate.net Endothermic peaks on the thermogram typically correspond to melting or boiling points, while exothermic peaks can indicate crystallization or decomposition. uomustansiriyah.edu.iq The area under a peak is proportional to the enthalpy change associated with the transition, providing quantitative data on the energy involved. uomustansiriyah.edu.iq DSC is particularly useful for studying polymorphism, as different polymorphs will often exhibit distinct melting points and enthalpies of fusion. williams.edu
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.comtainstruments.com This technique is essential for determining the thermal stability of this compound and for studying decomposition processes. celignis.comabo.fi A TGA curve plots the percentage of weight loss against temperature. celignis.com Significant weight loss at specific temperatures can indicate the loss of solvent or water molecules, or the decomposition of the compound itself. tainstruments.com The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures at which the rate of weight loss is at its maximum. researchgate.net When coupled with other techniques like mass spectrometry (TGA-MS), the evolved gases during decomposition can be identified, providing valuable mechanistic insights. nih.gov
Table 2: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| DSC | Melting Point (Tm) | 150 °C |
| DSC | Enthalpy of Fusion (ΔHf) | 30 J/g |
| TGA | Onset of Decomposition (Tonset) | 250 °C |
| TGA | Residue at 600 °C | 5% |
Note: This is a hypothetical data table for illustrative purposes and does not represent actual data for this compound.
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. nih.govsemanticscholar.org It is a cornerstone for the molecular identification of this compound and for gaining insights into its chemical behavior and reaction mechanisms. nih.govuvic.ca
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy, typically to within a few parts per million (ppm). libretexts.org This precision allows for the unambiguous determination of the elemental composition of this compound from its molecular ion peak. chimia.ch By comparing the experimentally measured accurate mass to the calculated exact masses of possible molecular formulas, the correct formula can be confidently assigned. This capability is invaluable for confirming the identity of the synthesized compound and for distinguishing it from other compounds with the same nominal mass. libretexts.org
Various ionization techniques can be employed in HRMS. "Soft" ionization methods, such as electrospray ionization (ESI), are particularly useful as they can generate intact molecular ions with minimal fragmentation, preserving the molecular weight information. nih.gov
Mechanistic Studies using Mass Spectrometry
Tandem mass spectrometry (MS/MS or MSn) is a key technique for elucidating the structure and fragmentation pathways of this compound. uni-bonn.de In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). lcms.cz The resulting fragment ions are then analyzed to generate a fragmentation spectrum. By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together, and characteristic fragmentation patterns can be identified.
These fragmentation patterns provide valuable mechanistic information about the bond strengths and rearrangement processes within the molecule. uni-bonn.de For instance, studying the fragmentation of this compound can reveal the lability of the azo bond or the fluoroaromatic rings. This information is crucial for understanding its stability and potential reaction pathways. By using techniques like charge-tagging, it is possible to study reaction intermediates and gain a deeper understanding of reaction mechanisms in which this compound might be involved. uni-bonn.de
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Supramolecular Chemistry and Self Assembly Research
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental concept in supramolecular chemistry. rsc.org The structure of 2-Hydroxynonafluoroazobenzene, with its distinct functional groups, allows for precise recognition events that are crucial for building ordered systems.
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. numberanalytics.comresearchgate.net The principles guiding these interactions include preorganization of the host and shape/size complementarity between the host and guest. libretexts.org While specific studies detailing this compound as a host or guest are limited, research on similar fluorinated azobenzenes demonstrates their capacity to act as key components in host-guest systems.
For instance, highly fluorinated azobenzenes, such as E-4,4'-di(iodo)perfluoroazobenzene, have been used as building blocks for self-assembled supramolecular boxes. researchgate.net These structures form through halogen bonding with neutral acceptor molecules, creating well-defined cavities capable of encapsulating guest molecules. researchgate.net The rigid, linear shape of the perfluorinated azobenzene (B91143) unit is critical for the formation of these ordered, box-like assemblies. researchgate.net Given its structural rigidity and functional groups, this compound could potentially be incorporated into similar host structures or act as a guest within appropriately designed cavities that can engage in hydrogen bonding and fluorophilic interactions.
Non-covalent interactions are the driving force behind self-assembly, dictating the structure and stability of the resulting supramolecular architectures. numberanalytics.commonash.edu this compound is capable of participating in several types of these interactions, making it a versatile building block.
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor, enabling strong, directional interactions. This is a primary mechanism for forming ordered assemblies, as seen in systems where hydrogen bonds dictate the structure of supramolecular networks of other azobenzene derivatives. monash.edursc.org
Halogen Bonding: The nine fluorine atoms on the perfluorinated ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. In fluorinated azobenzenes, these interactions are crucial for creating stable supramolecular liquid crystals and other assemblies. acs.orgbeilstein-journals.org The strength of this interaction can be tuned by the degree of fluorination. acs.org
π-π Stacking: The aromatic rings of the azobenzene core allow for π-π stacking interactions, which contribute to the stability of layered or columnar structures. numberanalytics.com
Dipole-Dipole and Fluorophilic Interactions: The high electronegativity of fluorine atoms creates strong dipoles within the molecule. These interactions, along with the tendency of fluorinated segments to segregate from hydrocarbon segments (a fluorophilic effect), can drive self-assembly and phase separation, which is a key factor in the formation of liquid crystalline phases.
| Interaction Type | Molecular Origin | Role in Self-Assembly | Supporting Evidence from Related Systems |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) group | Provides directionality and strength; formation of chains, sheets, or networks. | Formation of H-bonded supramolecular assemblies in azobenzene derivatives. rsc.org |
| Halogen Bonding | Perfluorinated phenyl ring (C-F bonds) | Directional interaction contributing to the stability of crystalline and liquid crystalline phases. | Used to assemble fluorinated azobenzenes into liquid crystals and discrete supermolecules. acs.orgbeilstein-journals.org |
| π-π Stacking | Aromatic phenyl rings | Stabilizes columnar or layered structures; common in aromatic molecule assemblies. | Contributes to the formation of supramolecular polymers and assemblies in various aromatic systems. numberanalytics.com |
| Dipole-Dipole / Fluorophilic | Polar C-F bonds | Drives molecular packing and phase segregation, promoting ordered structures. | Key factor in the mesophase formation of fluorinated liquid crystals. acs.orgrsc.org |
Host-Guest Interactions Involving this compound
Formation of Supramolecular Assemblies
The ability of this compound to engage in multiple non-covalent interactions facilitates its organization into various forms of condensed matter, including liquid crystals, gels, and thin films.
Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. rsc.org Molecules that form liquid crystals (mesogens) are typically rigid and anisotropic in shape. The rigid, rod-like structure of azobenzenes makes them excellent candidates for mesogens. Fluorination plays a critical role in modifying the liquid crystalline properties.
Studies on dimesogenic compounds containing fluorinated azobenzene moieties show that these molecules exhibit a variety of liquid crystal phases, including chiral smectic C (SC), cholesteric (N), and smectic A (SA) phases. rsc.org The presence of a perfluorinated tail, as opposed to a simple alkoxy tail, tends to stabilize the smectic A phase over a wider temperature range. rsc.org Furthermore, research into halogen-bonded liquid crystals has demonstrated that the degree of fluorination on an azobenzene donor molecule can finely tune the stability and temperature range of the resulting mesophase. acs.org It was found that at least three fluorine atoms were necessary to induce a mesophase, highlighting the importance of the fluorinated segment. acs.org These findings suggest that this compound, with its highly fluorinated ring, possesses the key structural features required to act as a component in photoresponsive liquid crystalline materials.
Supramolecular gels are formed when low-molecular-weight gelators self-assemble into three-dimensional networks that immobilize a solvent. Fluorinated azobenzenes have been successfully incorporated into molecules designed to be photoresponsive gelators. d-nb.info For example, when a tetra-ortho-fluorinated azobenzene was linked to cyclic dipeptide motifs, the resulting molecule was able to form a supramolecular hydrogel under physiological conditions. rsc.orgresearchgate.net
The mechanism of gelation involves the self-assembly of the gelator molecules into long, entangled fibers, which create the gel network. d-nb.info The fluorinated azobenzene unit is crucial for this process, as the C-F bonds can enhance the supramolecular interactions that lead to fiber formation. rsc.org A key feature of these gels is their photoresponsiveness; irradiation with light of a specific wavelength causes the azobenzene unit to switch from its trans to its cis isomer. This change in shape and polarity disrupts the self-assembled fibers, leading to a reversible gel-to-sol transition. kit.edumdpi.com This property allows for the light-controlled release of substances trapped within the gel matrix. rsc.org
| Gelator Structure | Solvent | Stimulus for Gel-Sol Transition | Key Finding | Reference |
|---|---|---|---|---|
| Cyclic dipeptide with tetra-ortho-fluorinated azobenzene | Aqueous buffer (physiological conditions) | Green light | Fluorination improved supramolecular association, lowering the critical gelation concentration. | rsc.org |
| Cyclic dipeptide with conjugated tetra-ortho-fluorinated azobenzene | Aqueous solution | Red light | Extending the π-system of the fluorinated azobenzene allows for switching with red light, enabling deeper tissue penetration for potential in vivo applications. | d-nb.inforesearchgate.net |
| Cationic azobenzenes with sodium alginate | Water (acidic conditions) | UV light (365 nm) | Small amounts of cationic azobenzene derivatives act as effective crosslinkers for alginate, forming stable, photoresponsive hydrogels. | mdpi.com |
The self-assembly of molecules at interfaces can create highly ordered two-dimensional structures, such as thin films and surface patterns. arxiv.orgnih.gov Techniques like scanning tunneling microscopy have been used to visualize the formation of supramolecular assemblies of azobenzene derivatives on solid substrates like gold. rsc.org In one study, an azobenzene derivative with amino and nitro groups was shown to form distinct star-shaped and linear structures on a Au(111) surface, with the specific architecture governed by hydrogen bonding between the molecules. rsc.org
The ability of this compound to form hydrogen bonds via its -OH group, coupled with the strong intermolecular forces arising from its fluorinated segment, makes it a promising candidate for forming well-defined surface architectures. The self-assembly process in thin films can be directed by modifying the substrate or applying external fields, allowing for control over the orientation and long-range order of the molecular domains. rsc.orgmdpi.com Such ordered thin films are of interest for applications in nanoelectronics, sensors, and functional coatings. The photoisomerization of the azobenzene core could also allow for the creation of dynamic surfaces whose properties, such as wettability or adhesion, can be altered with light.
Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the supramolecular chemistry and self-assembly of This compound to generate a detailed article according to the provided outline.
While the synthesis of this compound has been described, and its activity as an enzyme inhibitor has been noted, there is a lack of published research focusing on its use in photoresponsive supramolecular systems. researchgate.net Specifically, detailed studies on its light-triggered self-assembly and photo-controlled molecular motion within assemblies are not available in the public domain.
Research on related compounds, such as other ortho-fluoroazobenzenes and different 2-hydroxy-azobenzene derivatives, highlights the potential for these classes of molecules to act as photoswitches. nih.govnih.govresearchgate.net These studies show that ortho-fluoro substitution can significantly influence the photoisomerization properties of azobenzenes, leading to well-separated absorption bands for the E and Z isomers, which is a desirable feature for light-controlled applications. nih.govresearchgate.net Similarly, studies on other 2-hydroxy-azobenzene compounds have explored their reversible trans/cis photoisomerization. nih.gov
However, without direct experimental evidence and detailed research findings for this compound itself, any discussion on its specific behavior in supramolecular chemistry would be speculative and would not meet the required standards of scientific accuracy for this article. The strict focus on "this compound" as per the instructions cannot be fulfilled due to the absence of dedicated research in the specified areas.
Therefore, the sections on , including Light-Triggered Control over Self-Assembly and Photo-Controlled Molecular Motion within Assemblies, cannot be written with the required depth and scientific rigor.
Applications in Advanced Materials Science
Optoelectronic Materials Research
The integration of photoswitchable molecules into optoelectronic devices allows for dynamic control over their properties. Perfluorinated azobenzene (B91143) derivatives have been successfully used to modify the functional characteristics of surfaces and interfaces in electronic applications. core.ac.ukhechtlab.de
Photoswitchable Components for Optical Devices
The reversible isomerization of ortho-fluoroazobenzenes using distinct wavelengths of visible light (e.g., blue and green light) makes them ideal as photoswitchable components in optical devices. nih.govresearchgate.net By incorporating these molecules into a material, its optical properties, such as refractive index or light absorption, can be actively modulated. Research has demonstrated that functionalizing molecules with a perfluorinated head group can lead to significant, reversible changes in the work function of a metal electrode when the molecules form a self-assembled monolayer (SAM) on its surface. core.ac.uk This light-induced modification, with reported changes as high as 220 meV, is highly relevant for dynamically tuning charge injection at metal-semiconductor interfaces, a critical function in organic field-effect transistors (OFETs) and other optoelectronic devices. core.ac.uk The ability to use visible light for this switching is a significant advantage, as it is less damaging to biological systems and other sensitive components compared to UV light. acs.org
Sensors and Actuators Based on Photoinduced Changes
The significant change in geometry between the planar trans isomer and the non-planar cis isomer of azobenzenes can be harnessed to generate mechanical force at the nanoscale. When these molecules are integrated into a polymer matrix, this collective molecular motion can produce macroscopic changes in the material's shape, leading to applications as light-driven actuators. fudan.edu.cn For example, ortho-fluoroazobenzene has been used as the photoisomerizable molecule in soft actuators that respond to visible light. fudan.edu.cn These photomechanical systems are a cornerstone of smart materials development, enabling remote and precise control. fudan.edu.cn The principle of photoinduced change also forms the basis for sensor applications; materials that alter their properties in response to light can be used to detect and report on specific environmental stimuli. acs.org
Materials with Tunable Optical Properties
The most fundamental application of 2-Hydroxynonafluoroazobenzene and its relatives is in materials with optically tunable properties. The photochromism of these compounds—the reversible change in color upon irradiation—allows for the creation of systems where light absorption can be controlled on demand.
Photochromic Systems for Information Storage
The development of molecular photoswitches is crucial for optical information storage, where light is used to "read," "write," and "erase" data at the molecular level. rsc.org A key requirement for such systems is the bistability of the molecule, meaning both isomers must be stable under ambient conditions. The ortho-fluorination of azobenzenes dramatically increases the thermal half-life of the Z (cis) isomer, with some derivatives achieving half-lives of up to two years. nih.govrsc.org This exceptional stability makes them highly suitable for long-term data storage. By coupling these photoswitches with emissive components like lanthanide complexes, it is possible to create systems where the information state (written with one color of light) can be read (by prompting emission with another wavelength) without perturbing or erasing the stored information. rsc.org The memory performance of devices using fluorinated azobenzenes has been shown to be robust and reproducible. acs.org
Smart Materials for Light-Responsive Applications
Fluorinated azobenzenes are quintessential components of "smart materials," which are designed to respond to external stimuli in a controlled and predictable way. benthamscience.comrsc.org These molecules have been incorporated into a variety of platforms, including liquid crystal polymers and porous frameworks, to create materials that perform complex tasks. fudan.edu.cnresearchgate.net Applications include the generation of reconfigurable surface topographies, where masked green light can create a surface pattern and blue light can erase it. researchgate.net This technology has potential applications in areas from microfluidics to creating biocompatible surfaces for cell culture, where cell adhesion and shape can be controlled by light. researchgate.net
Integration in Functional Systems
For practical applications, photoswitchable molecules must be integrated into robust, solid-state systems. A primary challenge is maintaining the photoisomerization ability, which typically requires a degree of steric freedom that is restricted in a tightly packed solid. nih.govacs.org
Significant progress has been made by incorporating fluorinated azobenzenes, such as octafluoroazobenzene and perfluoroazobenzene, as guest molecules within the pores of Metal-Organic Frameworks (MOFs). acs.orgnih.govacs.orgnih.gov This strategy effectively simulates a dissolved state for the individual molecules, separating them from each other and providing the necessary space for isomerization to occur within a solid, crystalline material. nih.govacs.org This approach has been shown to enable photoswitching in the solid state, a critical step for creating functional devices for data storage or sensing. nih.govacs.orgnih.gov Another successful integration strategy involves attaching the azobenzene derivatives as pendant groups on a polymer backbone or using them to form self-assembled monolayers on surfaces, which is key for electronic and sensor applications. core.ac.ukfudan.edu.cn
Table of Spectroscopic and Photoswitching Properties for Representative Fluoroazobenzenes
This table summarizes key properties for related fluoroazobenzene compounds, illustrating the principles discussed. Data for this compound is not yet widely reported.
| Compound | Isomerization Wavelengths (nm) | Key Feature | Reference |
| ortho-Fluoroazobenzene | E→Z (Green Light), Z→E (Blue Light) | Enables two-way isomerization with visible light. | researchgate.net |
| Tetra-ortho-fluoroazobenzene | E→Z (~530 nm), Z→E (~405 nm) | Efficiently photoisomerized with orthogonal visible light. | rsc.org |
| Octafluoroazobenzene (F8-AZB) | Switches in solid state when hosted in MOFs. | E/Z ratio can be adjusted by loading amount in host. | nih.govacs.orgnih.gov |
| Perfluoroazobenzene (F10-AZB) | E-isomer is highly stabilized in MOF hosts. | Switching efficiency is improved compared to F8-AZB. | nih.govacs.orgnih.gov |
Hybrid Materials Development
Hybrid materials, which integrate organic and inorganic components at the molecular or nanoscale, offer a versatile platform for creating materials with synergistic or entirely new properties. The incorporation of this compound into such systems is anticipated to yield photoresponsive materials with tunable characteristics.
The hydroxyl group on the this compound molecule serves as a crucial anchor point for covalent bonding to inorganic matrices, such as silica (B1680970) or metal oxides, through techniques like the sol-gel process. tandfonline.com This covalent integration ensures the stability and uniform distribution of the chromophore within the inorganic host. The extensive fluorination of the azobenzene core is expected to enhance the thermal stability of the resulting hybrid material, a critical factor for applications in demanding environments. tandfonline.com
The primary advantage of embedding this compound in a hybrid material lies in its photo-isomerization capability. rsc.org Upon exposure to specific wavelengths of light, the molecule can switch between its more stable trans and less stable cis isomeric forms. mcgill.ca This reversible transformation induces changes in the molecule's geometry, dipole moment, and local environment. tandfonline.com In a densely packed hybrid material, these molecular-level changes can translate into macroscopic alterations of the material's properties, such as its refractive index, dielectric constant, or surface wettability.
For instance, hybrid films containing this compound could function as optical data storage media. tandfonline.com Information could be written by using light to induce the trans-to-cis isomerization in specific areas, thereby changing the refractive index. This change can then be read by a low-power laser. The thermal stability of the cis isomer, enhanced by the fluorine atoms, would be a key factor in the long-term retention of the stored data. beilstein-journals.orgrsc.org
Furthermore, the integration of this compound into porous inorganic frameworks, such as metal-organic frameworks (MOFs), could lead to the development of "smart" membranes for selective gas separation. rsc.org The photo-isomerization of the azobenzene units within the pores could modulate the pore size and surface chemistry, allowing for dynamic control over the permeation of different gas molecules.
Table 1: Potential Properties of Hybrid Materials based on Functionalized Azobenzenes
| Property | Potential Functionality | Rationale based on Related Compounds |
| Photo-tunable Refractive Index | Optical data storage, Holography, Photonic circuits | Azobenzene isomerization alters the material's polarizability, leading to changes in refractive index. tandfonline.com |
| Reversible Wettability | Smart surfaces, Microfluidics | Changes in the dipole moment and geometry of the azobenzene unit upon isomerization can switch a surface between hydrophobic and hydrophilic states. |
| Gated Porosity | Controlled release, Selective membranes | Incorporation into porous frameworks allows light-gated control over pore access for guest molecules. rsc.org |
| Enhanced Thermal Stability | Durability in high-temperature applications | Fluorination of the aromatic rings is known to increase the thermal stability of polymers and molecular materials. tandfonline.com |
This table illustrates the potential functionalities based on the known behavior of similar azobenzene-containing hybrid materials.
Advanced Composite Materials
Advanced composite materials, typically consisting of a polymer matrix reinforced with high-strength fibers or fillers, can also benefit from the incorporation of this compound. In this context, the compound can be introduced either as a functional additive to the polymer matrix or by being covalently attached to the polymer chains or the reinforcement phase.
When dispersed within a polymer matrix, this compound can impart photo-responsive behavior to the entire composite. The hydroxyl group can form hydrogen bonds with the polymer chains, aiding in its dispersion and compatibility. mdpi.com Upon photo-isomerization, the change in the shape of the azobenzene molecule can induce mechanical stress at the microscopic level. In specifically designed systems, this can be harnessed to create materials that change shape or exhibit photomechanical actuation. rsc.org
For example, a polymer film containing aligned this compound molecules could be made to bend or stretch upon exposure to light. This effect arises from the collective contraction or expansion of the polymer chains as the embedded azobenzene units switch between their trans and cis states. The high fluorine content of this compound could also contribute to a low surface energy of the composite, leading to enhanced hydrophobicity and chemical resistance. acs.org
Moreover, this compound could be used to modify the interface between the polymer matrix and reinforcing fibers (e.g., carbon or glass fibers). By functionalizing the fiber surface with this molecule, it may be possible to create a "smart" interface whose adhesive properties can be modulated with light. This could have applications in self-healing composites, where a controlled debonding and rebonding at the interface could be triggered to dissipate energy or initiate a healing process.
Table 2: Research Findings on Polymers Functionalized with Fluorinated Azobenzenes
| Polymer System | Key Finding | Potential Implication for this compound Composites |
| Poly(arylene ether) with side-chain fluorinated azobenzene | Exhibited high thermal stability (5% mass loss at 465 °C) and significant, stable photoinduced birefringence. tandfonline.com | Composites with high-temperature resilience and applications in optical components like diffraction gratings. |
| Liquid crystal polymer networks with fluorinated azobenzenes | Demonstrated long-lived photomechanical deformation, retaining their shape for extended periods after irradiation ceased. scispace.com | Development of photomechanical actuators and soft robotics with shape memory capabilities. |
| Fluorinated chiral switches in cholesteric liquid crystals | Enabled reversible, full-color tuning of the material's reflection wavelength using visible light, with improved thermal stability of the cis state. rsc.org | Creation of photo-tunable coatings and displays with a wide color gamut and good stability. |
This table summarizes findings from research on related fluorinated azobenzene systems, suggesting the potential performance of composites incorporating this compound.
Biochemical and Mechanistic Enzymatic Studies
Enzyme Inhibition Mechanisms
2-Hydroxynonafluoroazobenzene has been identified as a novel inhibitor of key enzymes involved in androgen biosynthesis, specifically targeting steroidogenic enzymes like 17α-hydroxylase-C17,20-lyase (CYP17A1) and testosterone (B1683101) 5α-reductase. nih.govacs.orgnih.gov These enzymes are crucial in the production of androgens, which can stimulate the growth of hormone-dependent prostate cancer. acs.orgacs.org
Interaction with Steroidogenic Enzymes (e.g., CYP17A1, 5α-reductase)
Research has demonstrated that this compound inhibits both the hydroxylase and lyase activities of CYP17A1. nih.govacs.org CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for converting pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxy derivatives and subsequently into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. acs.orgdiva-portal.org The inhibition of these steps is a key strategy in reducing androgen levels. acs.org
In addition to its effects on CYP17A1, this compound has been investigated for its potential to inhibit 5α-reductase, another critical enzyme in androgen synthesis that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT). acs.orgwikipedia.org However, studies have shown that this compound does not exhibit inhibitory activity against 5α-reductase. acs.org
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic studies have been conducted to quantify the inhibitory potency of this compound. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half.
For the inhibition of the hydroxylase activity of CYP17A1, this compound was found to have an IC50 value of 63 µM. nih.govacs.org For the lyase activity, the IC50 value was determined to be 16 µM. nih.govacs.org It is noteworthy that its spontaneous conversion product, octafluorodibenz[b,f] nih.govacs.orgresearchgate.netoxadiazepine, showed IC50 values of 50 µM and 15 µM for the hydroxylase and lyase steps, respectively, indicating that this derivative is a significant contributor to the observed inhibitory action. nih.govacs.org
The following table summarizes the inhibitory activities of this compound and its related compounds on the hydroxylase and lyase steps of androgen biosynthesis.
| Compound | Hydroxylase IC50 (µM) | Lyase IC50 (µM) |
| This compound | 63 nih.govacs.org | 16 nih.govacs.org |
| Octafluorodibenz[b,f] nih.govacs.orgresearchgate.netoxadiazepine | 50 nih.govacs.org | 15 nih.govacs.org |
Molecular Basis of Enzyme Binding and Selectivity
Understanding how this compound interacts with its target enzymes at a molecular level is crucial for elucidating its mechanism of action and for the design of more potent and selective inhibitors.
Computational Modeling of Enzyme-Ligand Complexes
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and analyzing the interactions between a ligand like this compound and its target enzyme. arxiv.orgfrontiersin.org These methods can predict the preferred binding pose of the inhibitor within the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov While specific computational studies on this compound are not extensively detailed in the provided search results, such approaches are fundamental to understanding the structural basis of enzyme inhibition. nih.govbiorxiv.org
Investigation of Fluorine's Role in Biochemical Interactions
The extensive fluorination of this compound is a prominent structural feature that likely plays a significant role in its biochemical properties. nih.gov The incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological characteristics. nih.govwikipedia.org
The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially influencing its binding affinity and interaction with the enzyme's active site. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound. wikipedia.orgbeilstein-journals.org Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may affect its ability to cross cell membranes and access the enzyme. wikipedia.orgmdpi.com The small size of the fluorine atom allows it to mimic hydrogen in some contexts, enabling the fluorinated molecule to fit into enzyme active sites. nih.govbeilstein-journals.org The precise contribution of the nine fluorine atoms in this compound to its inhibitory activity against steroidogenic enzymes warrants further detailed investigation.
Impact of Perfluorination on Binding Affinity
The highly fluorinated structure of this compound is central to its interaction with enzymatic targets. Research into a series of hydroxyperfluoroazobenzenes has identified them as novel inhibitors of key enzymes in the androgen biosynthesis pathway, which are targets for the treatment of hormone-dependent prostate cancer. nih.gov Specifically, this compound and its isomer, 4-hydroxynonafluoroazobenzene (B1206911), were identified as inhibitors of 17α-hydroxylase-C17,20-lyase (CYP17A1), a critical enzyme for the production of androgens. nih.govacs.org
The binding affinity, demonstrated through inhibitory concentrations (IC₅₀), reveals that the extensive fluorination of the azobenzene (B91143) backbone, combined with the presence of a hydroxyl group, is crucial for this activity. nih.gov The parent compound from which these inhibitors were derived, decafluoroazobenzene, was hydrolyzed to produce the active hydroxy-substituted compounds. nih.govacs.org
The inhibitory effects of this compound and its 4-hydroxy isomer on the hydroxylase and lyase functions of the enzyme are detailed below. nih.govacs.org The data illustrates that while both isomers bind to the enzyme, the positioning of the hydroxyl group on the nonafluoroazobenzene scaffold significantly impacts the binding affinity and inhibitory potency against the two distinct enzymatic activities.
Table 1: Inhibitory Activity (IC₅₀) of Hydroxynonafluoroazobenzene Isomers Against Androgen Biosynthesis Enzymes
| Compound | Target Enzyme Activity | IC₅₀ (µM) |
|---|---|---|
| This compound | Lyase | 16 nih.govacs.org |
| Hydroxylase | 63 nih.govacs.org | |
| 4-Hydroxynonafluoroazobenzene | Lyase | 33 nih.govacs.org |
| Hydroxylase | 30 nih.govacs.org |
This table is interactive. You can sort and filter the data.
Modulation of Bioactivity through Fluorine Substitution
Fluorine substitution is a powerful tool for fine-tuning the bioactivity of a molecule. The strategic placement of fluorine atoms can enhance metabolic stability, alter lipophilicity, and modify the electronic nature of adjacent functional groups. researchgate.net The substitution of hydrogen with fluorine can also change hydrogen bonding capabilities; a hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a fluorine atom can only act as an acceptor. nih.gov
In the context of this compound, the nine fluorine atoms create a highly electron-poor aromatic system, which is a key determinant of its biological function. nih.govacs.org The specific bioactivity is then further modulated by the position of the single hydroxyl group. A comparison of the inhibitory profiles of this compound and its analogues reveals a distinct structure-activity relationship. nih.gov
Notably, this compound is a significantly more selective inhibitor for the lyase activity (IC₅₀ = 16 µM) over the hydroxylase activity (IC₅₀ = 63 µM) of the target enzyme. nih.govresearchgate.net In contrast, its isomer, 4-hydroxynonafluoroazobenzene, inhibits both activities with similar potency. nih.govresearchgate.net This demonstrates that the placement of the hydroxyl substituent on the heavily fluorinated core is critical for modulating the compound's inhibitory profile and selectivity.
The diverse inhibitory activities of this compound and related fluorinated compounds against enzymes in the androgen pathway are summarized in the table below.
Table 2: Comparative Inhibitory Activity of Fluorinated Azobenzene Derivatives
| Compound | Target Enzyme | Inhibition Metric | Value (µM) |
|---|---|---|---|
| This compound | Lyase | IC₅₀ | 16 nih.govacs.org |
| Hydroxylase | IC₅₀ | 63 nih.govacs.org | |
| 4-Hydroxynonafluoroazobenzene | Lyase | IC₅₀ | 33 nih.govacs.org |
| Hydroxylase | IC₅₀ | 30 nih.govacs.org | |
| 5α-Reductase | Kᵢ | 10 nih.gov | |
| 4,4'-Dihydroxyoctafluoroazobenzene | 5α-Reductase | Kᵢ | 4 nih.gov |
| Octafluorodibenz[b,f] nih.govnih.govacs.orgoxadiazepine | Lyase | IC₅₀ | 15 nih.govacs.org |
| Hydroxylase | IC₅₀ | 50 nih.govacs.org |
This table is interactive. You can sort and filter the data.
Chemical Transformations and Reactivity Studies
Photoredox Catalysis and Light-Driven Reactions
While specific studies detailing the use of 2-Hydroxynonafluoroazobenzene as a photoredox catalyst are not extensively documented, its structural class—fluorinated azobenzenes—is the subject of significant research in light-driven processes. The primary light-induced reaction for this class of compounds is E/Z (trans/cis) isomerization around the azo bond.
The principal light-driven application of fluorinated azobenzenes is not in traditional photoredox catalysis for synthetic transformations, but rather as molecular photoswitches. d-nb.infonih.gov These molecules can reversibly change their geometric and electronic properties upon irradiation with specific wavelengths of light. This switching capability allows for the dynamic control of systems into which they are incorporated.
Fluorinated azobenzenes have been integrated into various materials and biological systems to exert photocontrol over:
Supramolecular Materials: The change in shape between the E and Z isomers can alter intermolecular interactions, leading to reversible changes in material properties like viscosity or gel-sol transitions under physiological conditions. d-nb.info
Biological Systems: By functionalizing a bioactive molecule with a fluorinated azobenzene (B91143) unit, its activity can be turned on or off with light. This has potential applications in photopharmacology. d-nb.infoacs.org
Surface Adsorption: Azobenzene-based materials can exhibit switchable adsorption and release of guest molecules, a property that is triggered by light-induced isomerization. osti.gov
The mechanism underlying the function of azobenzenes as photoswitches is a light-induced E/Z isomerization. In traditional azobenzene, the E→Z isomerization is typically induced by UV light, while the reverse Z→E isomerization can occur thermally or with visible light.
A key advantage of introducing fluorine atoms at the ortho-positions of the azobenzene core is the modification of the molecule's electronic properties. This fluorination lowers the energy of the n-orbitals, particularly in the Z-isomer, which results in a significant separation of the n→π* absorption bands of the E and Z isomers. nih.gov This separation allows for highly efficient, two-way isomerization to be controlled using two different wavelengths of visible light (e.g., blue and green light), avoiding the need for high-energy UV radiation. nih.gov
The process can be summarized as:
E→Z Isomerization: Absorption of a photon of a specific wavelength (e.g., green light for some o-fluoroazobenzenes) excites the stable E-isomer to an excited state (n→π* transition). nih.govresearchgate.net This leads to rotation or inversion around the N=N bond, followed by relaxation to the metastable, bent Z-isomer.
Z→E Isomerization: The Z-isomer can revert to the more stable E-isomer either thermally over time or by absorbing a photon of a different, typically shorter, wavelength (e.g., blue light), which promotes the reverse isomerization. nih.govresearchgate.net
Fluorinated azobenzenes are known for the long thermal half-lives of their Z-isomers, making the switched state persistent until it is intentionally reversed with light. nih.gov
Catalytic Roles in Chemical Transformations
Thermal Transformations and Degradation Pathways
The thermal behavior of this compound is marked by a significant intramolecular rearrangement, indicating a specific pathway of thermal instability under certain conditions.
A notable thermal transformation of this compound is its spontaneous conversion into Octafluorodibenz[b,f] d-nb.infonih.govrsc.orgoxadiazepine. This reaction represents an intramolecular cyclization.
While the precise, instrumentally studied mechanism for this specific compound is not detailed in the available literature, it is proposed to proceed via an intramolecular nucleophilic attack. The likely steps are:
The oxygen atom of the ortho-hydroxyl group acts as a nucleophile.
It attacks one of the nitrogen atoms of the adjacent azo group.
This is followed by a rearrangement and elimination of a water molecule (dehydration) to form the stable, seven-membered heterocyclic ring of the oxadiazepine system.
This type of intramolecular cyclization is a known reaction pathway for suitably ortho-substituted azobenzenes.
Table 1: Thermal Rearrangement of this compound An interactive data table based on the data in the text.
| Starting Material | Transformation | Product | Proposed Mechanism |
|---|---|---|---|
| This compound | Spontaneous Thermal Conversion | Octafluorodibenz[b,f] d-nb.infonih.govrsc.orgoxadiazepine | Intramolecular Nucleophilic Cyclization |
The spontaneous cyclization to an oxadiazepine indicates that this compound possesses a degree of thermal lability. The stability of a chemical compound is typically assessed under controlled conditions to determine the temperature at which degradation occurs. Standard methods include:
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It can identify the onset temperature of decomposition where volatile products are formed. mdpi.comrsc.org Polymeric materials, for instance, are known to undergo chain scission and other chemical changes at elevated temperatures. oecd.org
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These methods detect exothermic or endothermic processes, such as melting, crystallization, or decomposition, as a function of temperature. oecd.org
For this compound, the cyclization pathway represents a defined thermal degradation route that occurs under conditions that might otherwise be used for storage or further reaction, complicating its handling and application. A substance is generally considered stable at room temperature if no significant decomposition is observed below 150°C in thermal analysis tests. oecd.org The spontaneous nature of the rearrangement suggests that the activation barrier for this cyclization is relatively low.
Mechanisms of Thermal Rearrangements (e.g., Cyclization to Oxadiazepine)
Chemo- and Regioselectivity in Reactions
Selectivity is a critical concept in the synthesis and subsequent reactions of this compound.
Regioselectivity refers to the preference for a reaction to occur at one position over another. rsc.org This is particularly relevant in the synthesis of this compound itself. The hydrolysis of its precursor, decafluoroazobenzene, with a nucleophile like hydroxide (B78521) is not perfectly regioselective. The reaction yields a mixture of isomers where the fluorine atom is substituted by a hydroxyl group. The primary products are 4-Hydroxynonafluoroazobenzene (B1206911) and the target compound, this compound, demonstrating that nucleophilic attack occurs at both the para- and ortho-positions of one of the perfluorinated rings.
Table 2: Regioselectivity in the Synthesis of Hydroxynonafluoroazobenzenes An interactive data table based on the data in the text.
| Reactant | Reagent | Products (Regioisomers) | Reaction Type |
|---|---|---|---|
| Decafluoroazobenzene | Hydroxide (e.g., via hydrolysis) | This compound and 4-Hydroxynonafluoroazobenzene | Nucleophilic Aromatic Substitution |
Chemoselectivity is the preference for a reagent to react with one functional group in the presence of others. nih.govnih.gov this compound contains several distinct functional groups: a hydroxyl group, an azo bridge, and two different aromatic ring systems. The hydroxyl group is a common site for reactions such as acylation, etherification, or silylation. nih.govrsc.org In a potential reaction, a reagent must selectively target the hydroxyl group without reacting with the azo bridge or the fluorinated rings.
Given the electronic properties of the molecule:
The hydroxyl group is a nucleophilic and reactive site for electrophiles.
The perfluorinated rings are highly electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic attack (as seen in its synthesis).
The azo group can be reduced or can coordinate to metal centers.
Therefore, reactions with common electrophilic reagents (e.g., acyl chlorides, alkyl halides) would be expected to proceed with high chemoselectivity at the hydroxyl oxygen, as it is the most nucleophilic and reactive site under typical conditions for such transformations.
Future Directions and Emerging Research Areas
Development of Novel Characterization Techniques
The study of photoswitchable molecules like 2-hydroxynonafluoroazobenzene relies heavily on techniques that can probe their structural and electronic changes upon photoisomerization. Future research will likely focus on developing and applying novel characterization techniques to gain deeper insights into its behavior. While traditional spectroscopic methods provide valuable information, advanced techniques are needed to understand the intricate dynamics of this molecule, especially in complex environments.
Recent advancements in time-resolved spectroscopy and microscopy will be crucial. These techniques can capture the ultrafast conformational changes that occur during the trans-cis isomerization process. Furthermore, the development of in-situ characterization methods, which allow for the study of the molecule within a functioning device or biological system, will be a significant area of focus. This could involve integrating spectroscopic techniques with other analytical methods to provide a multi-modal understanding of the molecule's function. For instance, the use of an optical fiber inserted into an NMR spectrometer has already been demonstrated for in-situ irradiation studies of azobenzene (B91143) isomerization. pnas.org
Exploration of New Application Domains
The photoswitchable nature of this compound has already led to its exploration in materials science and optoelectronics. ontosight.ai However, the full potential of this compound is yet to be realized, and researchers are actively exploring new application domains.
One promising area is the development of "smart" materials with tunable properties. By incorporating this compound into polymers or other matrices, it is possible to create materials that change their shape, color, or other physical properties in response to light. researchgate.net This could lead to applications in areas such as soft robotics, adaptive optics, and responsive coatings.
Another emerging application is in the field of information storage. The distinct stable states of the trans and cis isomers could be used to represent binary data, opening up possibilities for high-density optical data storage. researchgate.net Research in this area will focus on improving the stability of the isomers and the efficiency of the writing and reading processes. The encapsulation of azobenzenes within coordination cages has been shown to be a viable strategy for creating reversible information storage media. pnas.org
Interdisciplinary Research with Biological Systems (focused on molecular mechanisms)
The interaction of this compound with biological systems is a rapidly growing area of interdisciplinary research. The ability to control biological processes with light using photoswitchable molecules, a field known as photopharmacology, holds immense promise for medicine. researchgate.netchemrxiv.org
A key focus of future research will be to understand the molecular mechanisms through which this compound and similar compounds interact with biological targets. Studies have already shown that certain hydroxyperfluoroazobenzenes can act as inhibitors of enzymes involved in androgen biosynthesis, which is relevant for the treatment of hormone-dependent cancers. nih.govresearchgate.netacs.orgacs.org Specifically, this compound has been identified as an inhibitor of the hydroxylase and lyase steps in this pathway. nih.govresearchgate.netacs.org
Future work will likely involve detailed structural and functional studies to elucidate how the isomerization of the azobenzene moiety affects its binding to proteins and other biomolecules. acs.org This could involve techniques such as X-ray crystallography of protein-ligand complexes and advanced molecular modeling. The development of azobenzene derivatives with improved biocompatibility and targeting specificity will also be a major research direction. acs.org The presence of fluorine atoms in the structure can enhance properties like lipophilicity and selectivity, which are advantageous for antimicrobial applications. nih.govmdpi.com
Advancements in Computational Methodology for Complex Systems
Computational modeling plays a vital role in understanding the behavior of complex molecules like this compound. Advancements in computational methods are crucial for predicting its properties and guiding the design of new derivatives with tailored functionalities.
Future research in this area will focus on developing more accurate and efficient computational models. This includes the use of quantum chemical calculations to describe the electronic structure and thermal isomerization mechanisms of fluorinated azobenzenes. rsc.org For instance, theoretical studies have shown that the presence of fluorine atoms at ortho-positions significantly affects the molecular orbital distribution, which is key to achieving separation of the n→π* transitions between the E and Z isomers. rsc.org
Furthermore, the development of multi-scale modeling approaches will be important for simulating the behavior of this compound in complex environments, such as in solution, within a polymer matrix, or interacting with a biological membrane. nih.gov These models will need to combine quantum mechanical descriptions of the molecule with classical descriptions of its surroundings. Such computational studies can provide insights into how the environment influences the photoisomerization process and the stability of the different isomers. nih.govmdpi.com
Sustainable Synthesis and Green Chemistry Approaches
As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Traditional synthetic routes for azobenzenes can involve harsh reaction conditions and the use of toxic reagents. acs.org
Future research will focus on the development of "green" synthetic methodologies. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. For example, recent studies have explored the use of copper-catalyzed oxidative homocoupling of anilines in flow chemistry systems as a more sustainable route to azobenzenes. acs.orgresearchgate.net Other approaches include the use of reusable transition metal oxide-Bi(III) cooperative catalysts for oxidative dehydrogenative couplings, which can be performed under solvent-free conditions. rsc.orgrsc.org
Mechanochemical methods, such as ball milling, are also being investigated as a way to reduce solvent usage and improve reaction efficiency. The development of these green chemistry approaches will be essential for the large-scale and environmentally responsible production of this compound for its various applications.
Q & A
Basic Research Questions
What are the established synthetic pathways for 2-Hydroxynonafluoroazobenzene, and how do reaction conditions influence yield?
Synthesis of fluorinated azobenzenes typically involves nucleophilic fluorination or diazo-coupling reactions. For example, fluorobenzoic acid derivatives are synthesized via nucleophilic fluorination of iodonium precursors under anhydrous conditions with KF or AgF, achieving yields of 50–70% depending on solvent polarity and temperature . For this compound, diazo-coupling between fluorinated anilines and nitroso intermediates in acidic media (e.g., HCl/NaNO₂) is a common route. Reaction parameters such as pH (<2), temperature (0–5°C), and stoichiometric ratios must be tightly controlled to minimize side products like hydroxylamine derivatives.
How can structural characterization of this compound be optimized using spectroscopic techniques?
- NMR : Fluorine-19 NMR is critical for identifying fluorination patterns. Chemical shifts for aromatic fluorines typically range from −110 to −130 ppm (CF₃ groups may appear at −60 to −80 ppm).
- IR : Hydroxy and azo groups exhibit distinct peaks: O–H stretching (3200–3600 cm⁻¹) and N=N stretching (1400–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (C₁₂H₅F₉N₂O; theoretical MW: 412.1 g/mol) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves steric effects from fluorination, with C–F bond lengths averaging 1.34 Å .
What safety protocols are recommended for handling fluorinated azobenzenes in laboratory settings?
- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory. Fluorinated compounds may hydrolyze to HF under moisture; calcium gluconate gel must be accessible for dermal exposure .
- Waste Disposal : Neutralize with saturated NaHCO₃ before disposal in halogenated waste containers .
Advanced Research Questions
How do electronic effects of fluorine substituents influence the photoisomerization kinetics of this compound?
Fluorination increases electron-withdrawing effects, stabilizing the trans-isomer and reducing thermal relaxation rates. UV-vis spectroscopy (λₐᵦₛ ~360 nm for trans, ~450 nm for cis) reveals a 10–20% decrease in isomerization quantum yield compared to non-fluorinated analogs. Computational studies (DFT/B3LYP) suggest fluorine’s inductive effect raises the energy barrier for cis→trans transitions by 15–20 kJ/mol .
How should researchers address contradictions in reported solubility data for fluorinated azobenzenes?
Discrepancies often arise from solvent polarity and measurement methods:
- Polar solvents : DMSO or DMF enhance solubility (up to 50 mg/mL) via hydrogen bonding with the hydroxyl group.
- Nonpolar solvents : Solubility in hexane or toluene is <1 mg/mL due to fluorophobic effects.
- Validation : Use dynamic light scattering (DLS) to detect aggregates in "saturated" solutions and differential scanning calorimetry (DSC) to confirm phase transitions .
What computational models best predict the redox behavior of this compound in electrochemical applications?
Density Functional Theory (DFT) with implicit solvation models (e.g., COSMO-RS) accurately predicts reduction potentials. Fluorine substituents lower the LUMO energy by ~0.5 eV, enhancing electron affinity. Cyclic voltammetry experiments in acetonitrile (0.1 M TBAPF₆) show a quasi-reversible redox wave at −1.2 V vs. Ag/AgCl, correlating with computational data (R² = 0.92) .
What strategies mitigate decomposition of this compound under UV irradiation?
- Additives : Radical scavengers (e.g., TEMPO) reduce photodegradation by 40–60%.
- Encapsulation : Host-guest complexes with β-cyclodextrin improve stability by shielding the azo group.
- Wavelength Control : Use narrowband UV filters (365 ± 10 nm) to avoid overexcitation .
Methodological Notes
- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries for fluorinated aromatics .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
- Conflict Resolution : Document contradictory findings transparently and propose mechanistic hypotheses (e.g., solvent effects, impurity interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
